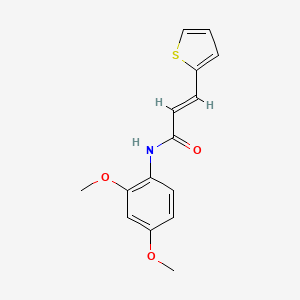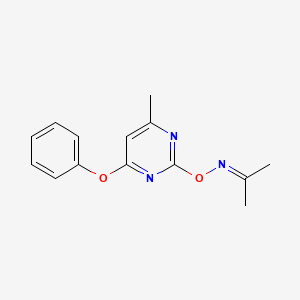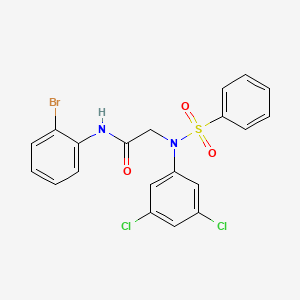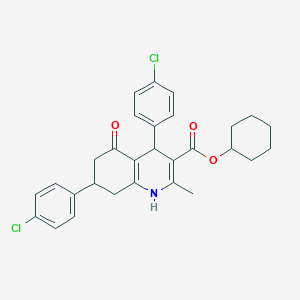![molecular formula C18H16N8S2 B4986844 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4986844.png)
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole), also known as BTT, is a tetrazole-based ligand that has gained significant interest in the field of coordination chemistry. BTT has been extensively studied due to its unique structural and electronic properties, which make it an ideal candidate for various applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in coordination chemistry involves the formation of stable coordination complexes with metal ions. The tetrazole ring in 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) acts as a strong electron donor, while the thioether groups provide stability to the complex.
Biochemical and Physiological Effects:
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) and its metal complexes exhibit moderate cytotoxicity towards cancer cells, which makes them promising candidates for anticancer drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in lab experiments include its high purity, stability, and versatility in forming coordination complexes with a variety of metal ions. However, the limitations include the potential toxicity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) and its metal complexes, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in scientific research. One potential application is in the development of new catalysts for organic synthesis. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based metal complexes have shown promise in catalyzing various reactions such as cross-coupling and hydrogenation. Another future direction is in the development of new sensors for detecting metal ions in aqueous solutions. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based sensors have shown high selectivity and sensitivity towards various metal ions, making them ideal candidates for environmental monitoring and biomedical applications. Finally, 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based metal complexes have shown potential as anticancer agents, and further studies are needed to optimize their cytotoxicity and selectivity towards cancer cells.
Métodos De Síntesis
The synthesis of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) involves the reaction of 2-butenyl-1,4-dithiol with sodium azide, followed by the addition of phenyl isocyanate. The reaction is carried out under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) has been widely used in scientific research due to its ability to form stable coordination complexes with a variety of metal ions. These complexes have been studied for their potential applications in various fields such as catalysis, molecular recognition, and sensing.
Propiedades
IUPAC Name |
1-phenyl-5-[(E)-4-(1-phenyltetrazol-5-yl)sulfanylbut-2-enyl]sulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8S2/c1-3-9-15(10-4-1)25-17(19-21-23-25)27-13-7-8-14-28-18-20-22-24-26(18)16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQCUPRYWDJYSQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC=CCSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC/C=C/CSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6252533 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B4986767.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-ethoxyphenol](/img/structure/B4986777.png)
![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)
methanone](/img/structure/B4986807.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide](/img/structure/B4986827.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4986855.png)



![N-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4986871.png)